
N-アセトアセチルモルホリン
概要
説明
N-Acetoacetylmorpholine is an organic compound with the chemical formula C8H13NO3. It is a derivative of morpholine, a heterocyclic amine that contains both oxygen and nitrogen atoms in its ring structure.
科学的研究の応用
有機合成
N-アセトアセチルモルホリンは、有機合成における汎用性の高い中間体として役立ちます。そのアセト酢酸部分は、複素環式化合物の合成のための重要な構成要素です。 研究者は、モルホリン環をより大きな分子構造に導入するためにこれを利用しており、モルホリン環の生物活性のため、特に医薬品や農薬の開発に役立ちます .
触媒
触媒において、N-アセトアセチルモルホリンは、遷移金属の配位子として作用し、様々な化学反応を触媒する錯体を形成することができます。この用途は、高い効率と選択性が求められる工業プロセスにおいて非常に重要です。 この化合物は、金属触媒を安定させる能力により、反応速度と生成物の収率を向上させます .
材料科学
材料科学者は、新規ポリマーやコーティングの創出におけるN-アセトアセチルモルホリンの使用を研究しています。 ポリマー材料への組み込みにより、柔軟性、熱安定性、耐薬品性などのユニークな特性を付与することができ、特殊プラスチックや樹脂の製造において貴重な存在となっています .
分析化学
分析化学では、N-アセトアセチルモルホリンは、様々なクロマトグラフィー法や分光法における標準物質または試薬として使用されます。 明確に定義された構造と特性により、メソッド開発とバリデーションに最適な候補となり、分析測定における精度と正確性を保証します .
薬理学
薬理学的研究では、N-アセトアセチルモルホリンを用いて、その潜在的な治療効果を調査しています。 モルホリンコアを持つ化合物として、神経系や心血管系の疾患において、新しい薬剤の開発につながる可能性のある方法で、生物系と相互作用する可能性があります .
環境用途
環境科学者は、N-アセトアセチルモルホリンを修復技術に利用する可能性を調査しています。その化学構造は、汚染物質と相互作用し、汚染された場所から汚染物質を分解または除去するのに役立つ可能性があります。 この用途は、持続可能で効果的な環境浄化戦略の開発に不可欠です .
ナノテクノロジー
N-アセトアセチルモルホリンは、ナノテクノロジーにおいて、特定の形態と機能を持つナノ材料を合成するために使用できる可能性があります。 これらのナノ材料は、電子機器、薬物送達システム、またはセンサーとして、そのユニークな物理的および化学的特性により使用される可能性があります .
抗酸化研究
抗酸化研究の分野では、N-アセトアセチルモルホリンの誘導体が、フリーラジカルを捕捉する能力について研究されています。 この研究は、慢性閉塞性肺疾患(COPD)やその他の炎症性疾患などの酸化ストレス関連疾患の治療に影響を与えます
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoacetylmorpholine typically involves the reaction of morpholine with a suitable acylating agent. One common method is the reaction of morpholine with p-Toluenesulfonyl chloride under alkaline conditions. The p-Toluenesulfonyl chloride is dissolved in an organic solvent, and then the morpholine solution is slowly added .
Industrial Production Methods
Industrial production methods for N-Acetoacetylmorpholine often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
N-Acetoacetylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by
特性
IUPAC Name |
1-morpholin-4-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-7(10)6-8(11)9-2-4-12-5-3-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPILPRSNWEZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168209 | |
| Record name | 4-(1,3-Dioxobutyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16695-54-8 | |
| Record name | Acetoacetylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Dioxobutyl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16695-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,3-Dioxobutyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-dioxobutyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

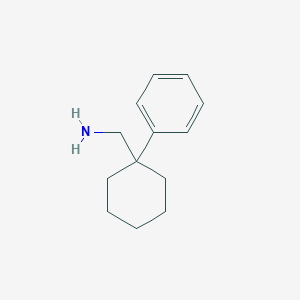
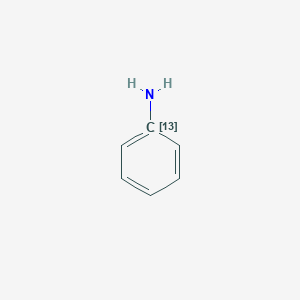

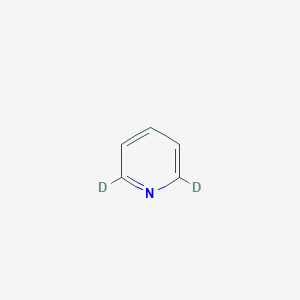
![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)
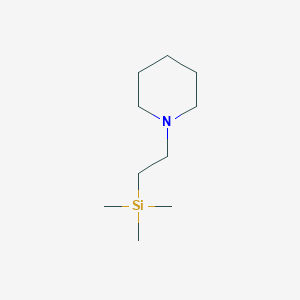
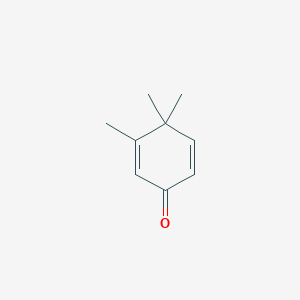
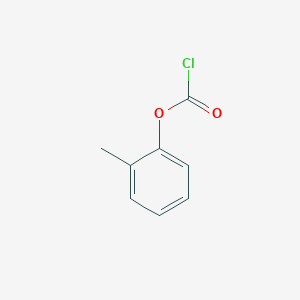
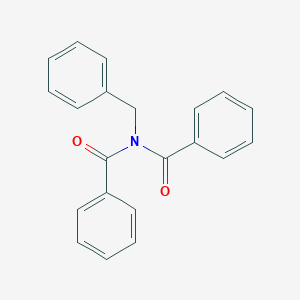

![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)
